4-Chloro-6-(3-methoxyphenyl)pyrimidine
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Overview
Description
4-Chloro-6-(3-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . The presence of a chloro group at the 4-position and a methoxyphenyl group at the 6-position of the pyrimidine ring enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methoxyphenyl)pyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Suzuki–Miyaura Coupling: As mentioned earlier, this reaction is used for the synthesis of the compound and can also be employed for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Suzuki–Miyaura Coupling: Boronic acid derivatives, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of the pyrimidine ring.
Suzuki–Miyaura Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Chloro-6-(3-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an anti-inflammatory and neuroprotective agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The compound’s structure allows it to bind to active sites of proteins, thereby modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: Similar in structure but with a methylamino group instead of a methoxyphenyl group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with a different substitution pattern.
Uniqueness
4-Chloro-6-(3-methoxyphenyl)pyrimidine is unique due to the presence of both a chloro and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-chloro-6-(3-methoxyphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDQLFJSEXFWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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